N'-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carbohydrazide
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Overview
Description
N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide typically involves the reaction of 3-methyl-2,3-dihydro-1,3-benzothiazole with 4-carbohydrazide biphenyl under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield various substituted derivatives .
Scientific Research Applications
N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and biphenyl compounds, such as:
- N’-[(2E)-3-allyl-4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene]-N-phenylcarbamohydrazonic acid
- N’-[(2E)-3-allyl-4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene]-4-bromobenzohydrazide hydrobromide
Uniqueness
N’-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1’-biphenyl]-4-carbohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-24-18-9-5-6-10-19(18)26-21(24)23-22-20(25)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,25)/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRALACXKJGHIN-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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